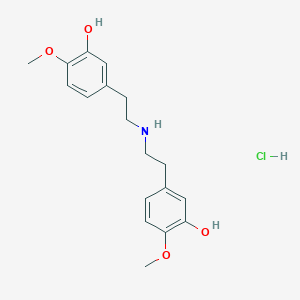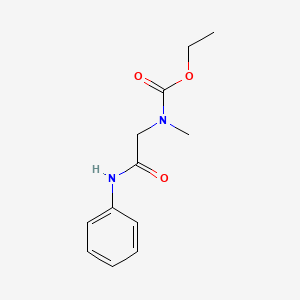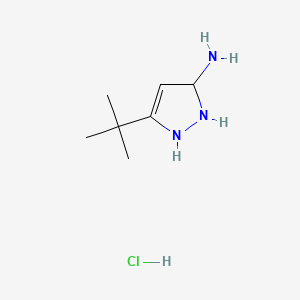
n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” is a complex organic molecule that features an indole moiety, a chlorophenyl group, and an isoxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Isoxazole Ring: The isoxazole ring can be formed via cyclization reactions involving nitrile oxides and alkenes.
Coupling Reactions: The indole and isoxazole intermediates can be coupled using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of automated synthesis equipment and large-scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the formamide group.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with indole and isoxazole structures are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)acetamide
- n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)carbamate
Uniqueness
The uniqueness of “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C21H18ClN3O2 |
|---|---|
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
N-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C21H18ClN3O2/c1-14-21(20(24-27-14)17-7-2-4-8-18(17)22)25(13-26)11-10-15-12-23-19-9-5-3-6-16(15)19/h2-9,12-13,23H,10-11H2,1H3 |
Clave InChI |
SVWRTWRPAGEKLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)N(CCC3=CNC4=CC=CC=C43)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


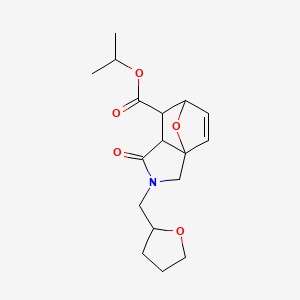
![2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B14915117.png)
![N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14915120.png)
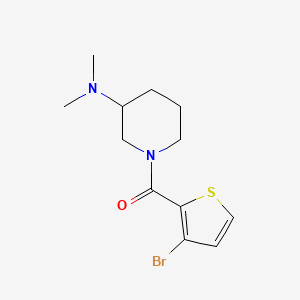
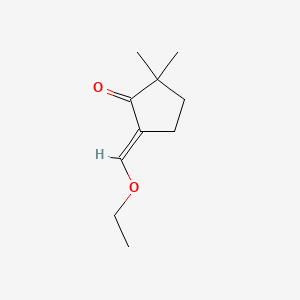
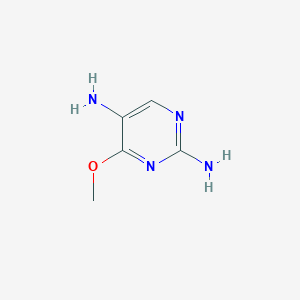
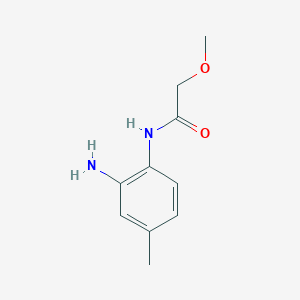
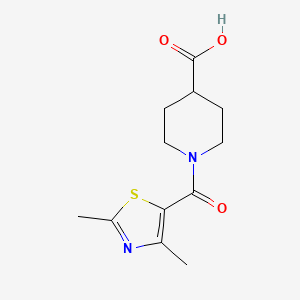
![2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14915161.png)
![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14915168.png)
